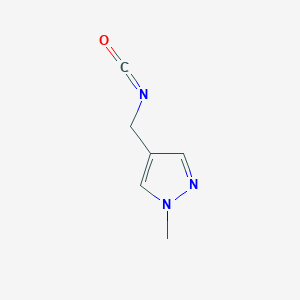
4-(isocyanatomethyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(isocyanatomethyl)-1-methyl-1H-pyrazole” appears to contain an isocyanate group (-N=C=O) attached to a pyrazole ring. Isocyanates are highly reactive and are commonly used in the production of polyurethane polymers . Pyrazoles are a type of heterocyclic aromatic organic compound, which have various applications in medicinal chemistry and as reagents in chemical reactions.
Molecular Structure Analysis
The isocyanate group is planar and the N=C=O linkage is nearly linear. In phenyl isocyanate, the C=N and C=O distances are respectively 1.195 and 1.173 Å . The pyrazole ring is a five-membered aromatic ring with two nitrogen atoms. The exact structure would depend on the positions of the various substituents on the ring .Chemical Reactions Analysis
Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Pyrazoles can act as ligands in coordination chemistry, and can also undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound, including the positions of the substituents on the pyrazole ring . Isocyanates in general are known for their reactivity, and pyrazoles for their aromaticity .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
A significant area of application involves the synthesis of complex molecules. For instance, the reaction of 1-(isocyanatomethyl)adamantane with aminopyrazoles under mild conditions resulted in 1,3-disubstituted ureas containing pyrazole and adamantyl fragments, showcasing the compound's utility in creating molecules with potential inhibitory activity against human enzymes (D’yachenko et al., 2019). Similarly, the synthesis of spiro-fused azirino-pyrazolones from 4-acyl-5-hydroxy-3-methyl-1H-pyrazoles demonstrates the compound's role in generating new heterocyclic systems with potential spectroscopic and structural applications (Holzer et al., 2003).
Biomedical Applications
In the realm of biomedical research, pyrazole derivatives have shown promising results. For example, the synthesis and characterization of compounds containing the pyrazolone ring have revealed potential antibacterial and antitumor properties, suggesting their significance in developing new therapeutic agents (Hamama et al., 2012). Moreover, the design and synthesis of oxa-triazacyclopenta[b]phenanthrene dicarboxylic ester derivatives based on pyrazole scaffolds have demonstrated superior antiproliferative activities compared to established anticancer drugs, highlighting the potential of pyrazole derivatives in oncology (Jose, 2017).
Material Science and Photophysical Properties
Pyrazole derivatives are also explored for their applications in material science and photophysics. The study of the spectral response of bio-active pyrazoline derivatives encapsulated in β-cyclodextrin nanocavities has provided insights into the photophysical properties and quantum chemical analysis of these compounds, which could be beneficial in designing materials with specific optical properties (Mati et al., 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-(isocyanatomethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c1-9-4-6(3-8-9)2-7-5-10/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVYTZFATAMHAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CN=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isocyanatomethyl)-1-methyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-2-nitroethyl]benzene](/img/structure/B2513636.png)
![(E)-6-(tert-butyl)-8-((4-methylbenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2513637.png)
![ethyl 2H,3H,3aH,4H,5H,6H,7H-cyclohepta[b]furan-3a-carboxylate](/img/structure/B2513638.png)
![3-methyl-6-(3-nitrophenyl)-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2513639.png)
![3-(4-ethoxyphenyl)-2-((2-methoxyethyl)amino)-8-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2513641.png)
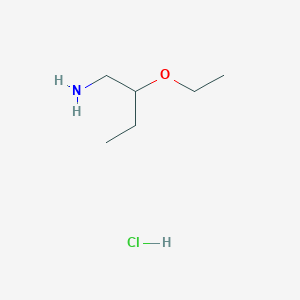
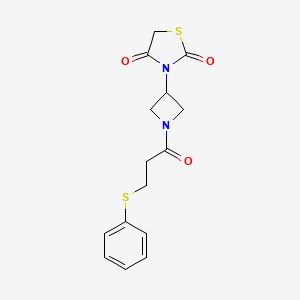
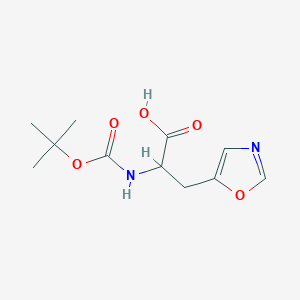

![methyl 3-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2513650.png)
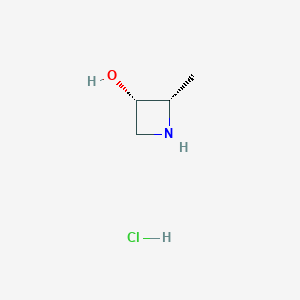
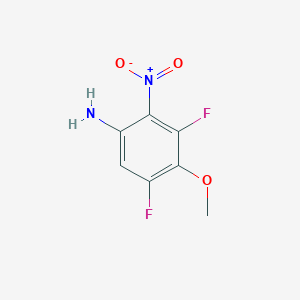
![2-(6-oxopyridazin-1(6H)-yl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2513654.png)
![2-({2-[4-(3-Methylphenyl)piperazin-1-yl]-2-oxoethyl}thio)-3-(phenylthio)pyrazine](/img/structure/B2513657.png)